2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a chlorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the piperazine ring: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the chlorobenzyl-pyrazolo[3,4-d]pyrimidine intermediate.
Addition of the ethanol group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetaldehyde or 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetic acid.
Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of substituted chlorobenzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting specific enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Modulating signaling pathways: It can affect various cellular signaling pathways, leading to changes in cell behavior.
Interacting with receptors: The compound may bind to specific receptors, altering their function and downstream effects.
Comparison with Similar Compounds
2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound also contains a pyrazolo[3,4-d]pyrimidine core and a chlorobenzyl group but differs in the attached functional groups and overall structure.
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[4-[1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O/c19-16-4-2-1-3-14(16)12-25-18-15(11-22-25)17(20-13-21-18)24-7-5-23(6-8-24)9-10-26/h1-4,11,13,26H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTVCWRUKMVYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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